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Compound of Interest

Compound Name: Z-Ala-arg-arg-afc

CAS No.: 93753-74-3

Cat. No.: B13406322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
In the landscape of protease research and drug discovery, fluorogenic peptide substrates are

indispensable tools for the sensitive and continuous measurement of enzyme activity. Among

these, substrates designed for trypsin-like serine proteases and certain cysteine proteases,

such as cathepsins and the proteasome, are of paramount importance. This guide provides an

in-depth technical overview of the fluorogenic substrate Z-Ala-Arg-Arg-AFC (Nα-

Carbobenzoxy-L-alanyl-L-arginyl-L-arginine-7-amino-4-trifluoromethylcoumarin), focusing on its

chemical properties, mechanism of action, and practical applications in enzymatic assays.

A noteworthy consideration for researchers is the frequent conflation of this substrate with its

close analog, Z-Ala-Arg-Arg-AMC (7-amino-4-methylcoumarin). While both substrates target

the same enzymes, the spectral characteristics of their respective fluorophores, AFC and AMC,

are distinct. This guide will primarily detail the properties and protocols associated with the

more extensively characterized AMC variant while providing the necessary spectroscopic data

for the AFC variant to ensure experimental success regardless of the specific fluorophore

employed.

Chemical Structure and Molecular Properties
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The fundamental structure of Z-Ala-Arg-Arg-AFC consists of a tripeptide sequence, Ala-Arg-

Arg, which is recognized by enzymes with trypsin-like specificity that cleave after arginine

residues. The N-terminus is protected by a carbobenzoxy (Z) group, which enhances substrate

stability and prevents unwanted side reactions. The C-terminus is covalently linked to the

fluorophore 7-amino-4-trifluoromethylcoumarin (AFC) via an amide bond.

Due to the prevalence of the AMC variant in commercial and literature sources, detailed

specifications are more readily available for Z-Ala-Arg-Arg-AMC.

Property Z-Ala-Arg-Arg-AMC
Z-Ala-Arg-Arg-AFC
(Calculated)

Full Chemical Name

Nα-Carbobenzoxy-L-alanyl-L-

arginyl-L-arginine-7-amido-4-

methylcoumarin

Nα-Carbobenzoxy-L-alanyl-L-

arginyl-L-arginine-7-amido-4-

trifluoromethylcoumarin

Molecular Formula C₃₃H₄₄N₁₀O₇[1][2] C₃₃H₄₁F₃N₁₀O₇

Molecular Weight 692.77 g/mol [1][2][3] ~746.74 g/mol

CAS Number 90468-18-1[1][4] Not definitively available

Appearance White to off-white powder[2][4] White to off-white powder

Solubility Soluble in DMSO[1] Soluble in DMSO

Note: The molecular weight for the AFC variant is an estimated value based on the substitution

of a methyl group (in AMC) with a trifluoromethyl group (in AFC). Researchers should always

refer to the manufacturer's certificate of analysis for the exact molecular weight of their specific

lot.

The hydrochloride salt of Z-Ala-Arg-Arg-AMC is also commercially available, with a molecular

formula of C₃₃H₄₄N₁₀O₁₇·HCl and a molecular weight of 729.23 g/mol .[4]

Principle of Fluorogenic Assay
The utility of Z-Ala-Arg-Arg-AFC as an enzymatic substrate lies in its fluorogenic properties. In

its intact form, the substrate exhibits minimal fluorescence due to the quenching effect of the

peptide moiety on the AFC fluorophore. Upon enzymatic cleavage of the amide bond between
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the C-terminal arginine and the AFC molecule, the free AFC is released. This liberation from

the quenching effects of the peptide results in a significant increase in fluorescence intensity.

The rate of this increase is directly proportional to the enzymatic activity under appropriate

assay conditions (i.e., substrate concentration well above the Michaelis constant, Kₘ).

The enzymatic reaction can be summarized as follows:

Z-Ala-Arg-Arg-AFC + H₂O ---(Enzyme)---> Z-Ala-Arg-Arg + AFC (fluorescent)

Assay Principle

Z-Ala-Arg-Arg-AFC
(Non-fluorescent)

Protease
(e.g., Cathepsin B, Proteasome) Proteolytic Cleavage Z-Ala-Arg-Arg + AFC

(Fluorescent) Measure Fluorescence Increase

Click to download full resolution via product page

Spectroscopic Properties of AFC and AMC
A critical aspect of utilizing these substrates is the selection of appropriate excitation and

emission wavelengths for the fluorometer or plate reader. The substitution of a methyl group in

AMC with a trifluoromethyl group in AFC results in a shift in their spectral properties.

Fluorophore Excitation (nm) Emission (nm)

AFC (7-amino-4-

trifluoromethylcoumarin)
~380-400 ~490-505

AMC (7-amino-4-

methylcoumarin)
~340-360[5] ~440-460[5]

Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific

experimental conditions. The protocol for cathepsin B is adapted from established methods for

the closely related Z-Arg-Arg-AMC substrate.
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Cathepsin B Activity Assay
Cathepsin B is a lysosomal cysteine protease, and its activity is typically assayed under slightly

acidic conditions. Cysteine proteases require a reducing agent for optimal activity.

1. Reagent Preparation:

Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM Dithiothreitol (DTT), pH 5.5.
Prepare fresh DTT solution and add to the buffer immediately before use.
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Ala-Arg-Arg-AFC in DMSO.
Store in aliquots at -20°C or -80°C, protected from light.
Enzyme Solution: Dilute purified cathepsin B or cell/tissue lysate containing the enzyme in
cold assay buffer to the desired concentration.
AFC Standard: Prepare a series of known concentrations of free AFC in the assay buffer to
generate a standard curve for quantifying the amount of released fluorophore.

2. Assay Procedure (96-well plate format): a. To each well, add 50 µL of the enzyme solution or

lysate. Include a blank control with assay buffer instead of the enzyme. b. Pre-incubate the

plate at 37°C for 10 minutes to equilibrate the temperature. c. Prepare the working substrate

solution by diluting the 10 mM stock solution in the assay buffer to a final concentration of 100

µM (or 2X the final desired concentration). d. Initiate the reaction by adding 50 µL of the

working substrate solution to each well. The final substrate concentration will be 50 µM. e.

Immediately place the plate in a pre-warmed fluorescence plate reader. f. Measure the

fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, using an excitation

wavelength of ~400 nm and an emission wavelength of ~505 nm.

3. Data Analysis: a. Plot the fluorescence intensity versus time for each sample. . The initial

rate of the reaction (V₀) is the slope of the linear portion of this curve. c. Convert the rate of

fluorescence increase (RFU/min) to the rate of product formation (moles/min) using the

standard curve generated with free AFC. d. Calculate the specific activity of the enzyme (e.g.,

in µmol/min/mg of protein).
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Cathepsin B Assay Workflow
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Proteasome "Trypsin-Like" Activity Assay
The 20S proteasome possesses multiple peptidase activities, one of which is the "trypsin-like"

activity that cleaves after basic amino acids.

1. Reagent Preparation:

Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, 0.05% (w/v) SDS, pH 7.5. The low
concentration of SDS is often included to open the gate of the 20S proteasome, allowing
substrate access.
Substrate Stock Solution: 10 mM Z-Ala-Arg-Arg-AFC in DMSO.
Enzyme Solution: Dilute purified 20S or 26S proteasome or cell lysate in cold assay buffer.

2. Assay Procedure: a. Follow the same general procedure as for the cathepsin B assay,

adjusting the buffer to the proteasome assay buffer. b. The final substrate concentration

typically ranges from 20 to 100 µM. c. Measure fluorescence kinetically at 37°C using the

appropriate wavelengths for AFC.

Trustworthiness and Self-Validating Systems
To ensure the reliability and specificity of the assay, several controls are essential:

Enzyme Inhibition Control: The most critical control for validating that the observed activity is

from the target enzyme is the use of a specific inhibitor.

For Cathepsin B, a potent and specific inhibitor such as CA-074 should be used. Pre-

incubating the enzyme with the inhibitor before adding the substrate should abolish the

fluorescence signal.
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For the proteasome, inhibitors like MG132 or bortezomib should be used to confirm that

the activity is proteasome-dependent.

Substrate Autohydrolysis Control: A "no-enzyme" control containing only the substrate in the

assay buffer should be included to measure any background fluorescence or non-enzymatic

hydrolysis of the substrate.

Linearity of the Assay: The reaction rate should be linear with respect to both time and

enzyme concentration within the ranges used in the experiment. This confirms that the

substrate is not being depleted and the enzyme is not saturated.

Conclusion
Z-Ala-Arg-Arg-AFC is a valuable tool for studying the activity of proteases with trypsin-like

specificity, such as cathepsin B and the proteasome. Understanding its chemical and spectral

properties, particularly in relation to its more commonly cited analog Z-Ala-Arg-Arg-AMC, is

crucial for designing and executing robust and reliable enzymatic assays. By employing the

appropriate controls and optimizing assay conditions, researchers can leverage this fluorogenic

substrate to gain critical insights into enzyme function in both health and disease, thereby

advancing drug discovery and development efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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